2-benzyl-6-chloropyridazin-3(2H)-one
Overview
Description
Facile Synthesis of Benzo[d]azol-2(3H)-ones
The synthesis of various benzo[d]azol-2(3H)-ones, including derivatives such as benzo[d]thiazol-2(3H)-ones, benzo[d]oxazol-2(3H)-ones, and benzo[d]imidazol-2(3H)-ones, has been achieved using 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as a stable and recyclable carbonyl source. This method is environmentally friendly and produces good to excellent yields under neutral or acidic conditions with zinc or sodium bicarbonate as catalysts .
Synthesis of Spiro Heterocycles
The synthesis of 2-functionalized 2H-3,4-dihydro-1,4-benzothiazin-3-ones has been reported, where the reaction with enamines leads to bifunctional compounds. These compounds can further react with hydrazines to yield spiro derivatives of N-aminopyrrole or 3-pyridazinone. The direction of the nucleophilic attack and the nature of the nucleophile determine the final product. Additionally, spiro pyridazinones can be converted into 3-pyridazinone-4-carboxylic acid derivatives through ring opening .
Optical Isomers and Biological Activities
The synthesis of enantiomers of 2-(4-chlorophenyl)-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-one 7-oxide has been achieved with high yields using asymmetric oxidation. The S-(+)-1 enantiomer exhibits higher affinity to the benzodiazepine receptor compared to the R-(-)-1 enantiomer, although both show similar in vivo activities in mice and rats. The absolute configuration of the S-(+)-1 enantiomer was determined by X-ray crystallographic analysis .
Crystal Structure of Substituted Pyridazin-3(2H)-ones
The crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one has been elucidated, revealing an orthorhombic space group and various inter- and intramolecular hydrogen bond interactions that stabilize the structure . Another study on a pyridazin-3(2H)-one derivative with two independent molecules in the asymmetric unit showed that the molecules form dimers and columns in the crystal through hydrogen bonds and C-H...π interactions .
Hirshfeld Surface Analyses
Hirshfeld surface analyses were performed on 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and a related compound, revealing intermolecular interactions that contribute to the crystal packing. In the case of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, N—H...O hydrogen bonds form inversion dimers, while the related compound displays C—H...O interactions .
Synthesis of Chloroethyl and Phenyl Substituted Pyridazinones
An effective method for synthesizing 2-(2-chloroethyl)-5-chloro-6-phenyl-pyridazin-3(2H)-one has been developed, starting from mucochloric acid and benzene under mild conditions. The structure of the synthesized compounds was confirmed by NMR spectroscopy .
Pyridazino[3,4-b][1,5]Benzoxazepin-5(6H)-ones
A series of novel pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-ones were synthesized from 3,6-dichloro-4-pyridazinecarboxylic acid chloride and evaluated for their ability to inhibit HIV-1 reverse transcriptase, acting as 1,2-diazine isosters of nonnucleoside reverse transcriptase inhibitors .
DFT Calculations and Energy Frameworks
The synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved, and its structure was confirmed by XRD. Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks were used to understand the molecular packing and intermolecular interactions within the crystal structure .
Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Functionalized Pyridazin-3(2H)-Ones : A study by Verhelst et al. (2011) describes the synthesis of functionalized pyridazin-3(2H)-ones using 2-benzyl-6-chloropyridazin-3(2H)-one as a starting material. This process is important for creating cine substitutions, where anionic σ(H)-adducts are quenched by electrophiles, leading to the formation of C-4 alkyl and aryl derivatives. This methodology is significant for developing novel organic compounds and can have applications in pharmaceuticals and materials science (Verhelst et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Mashuga et al. (2017) investigated the inhibitory effects of pyridazine derivatives, including this compound, on the electrochemical dissolution of mild steel in an acidic environment. These compounds act as mixed-type inhibitors, suggesting their potential in industrial applications for protecting metals against corrosion (Mashuga et al., 2017).
- Inhibition of Mild Steel Corrosion : Kalai et al. (2020) studied the corrosion inhibition performance of pyridazinone derivatives, including this compound, on mild steel in an acidic solution. The findings indicate that these compounds are effective in reducing corrosion, with implications for their use in industrial maintenance and preservation of metal structures (Kalai et al., 2020).
Crystal Structure and Computational Studies
- Crystal Structure Analysis : Daoui et al. (2019) performed a study on the crystal structure of a pyridazin-3(2H)-one derivative, providing insights into the molecular arrangement and interactions within the crystal lattice. This research is relevant for understanding the physical and chemical properties of such compounds (Daoui et al., 2019).
- Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) Study : Another study by Daoui et al. (2019) explored the DFT and MEP of a pyridazin-3(2H)-one derivative, providing valuable information on the electronic structure and potential pharmaceutical applications of these compounds (Daoui et al., 2019).
Pharmaceutical Research
- Anticancer Activity Evaluation : Rathish et al. (2012) synthesized a series of pyridazinone derivatives and evaluated their anticancer activity. The study suggests that compounds like this compound could have potential applications in developing new anticancer drugs (Rathish et al., 2012).
properties
IUPAC Name |
2-benzyl-6-chloropyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-7-11(15)14(13-10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPALKBBWTAXDAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258889 | |
Record name | 6-Chloro-2-(phenylmethyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50500-58-8 | |
Record name | 6-Chloro-2-(phenylmethyl)-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50500-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(phenylmethyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301258889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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